molecular formula C25H35N3 B13098389 N-(Cyclohexylmethyl)-4-(2,2-diphenylethyl)piperazin-1-amine

N-(Cyclohexylmethyl)-4-(2,2-diphenylethyl)piperazin-1-amine

Cat. No.: B13098389
M. Wt: 377.6 g/mol
InChI Key: VTDQJHLRYQQUFX-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-4-(2,2-diphenylethyl)piperazin-1-amine is a piperazine derivative featuring a cyclohexylmethyl group at the N1-position and a 2,2-diphenylethyl substituent at the N4-position. This compound shares structural similarities with synthetic opioids and bioactive piperazine-based molecules, where the bulky aromatic and alicyclic substituents influence receptor binding and pharmacokinetic properties. Its synthesis likely involves alkylation or reductive amination strategies, as seen in related compounds (e.g., MT-45 in ) .

Properties

Molecular Formula

C25H35N3

Molecular Weight

377.6 g/mol

IUPAC Name

N-(cyclohexylmethyl)-4-(2,2-diphenylethyl)piperazin-1-amine

InChI

InChI=1S/C25H35N3/c1-4-10-22(11-5-1)20-26-28-18-16-27(17-19-28)21-25(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h2-3,6-9,12-15,22,25-26H,1,4-5,10-11,16-21H2

InChI Key

VTDQJHLRYQQUFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNN2CCN(CC2)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(Cyclohexylmethyl)-4-(2,2-diphenylethyl)piperazin-1-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of analgesia and neuropharmacology. This article explores the biological activity of this compound through a review of various studies, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C25H35N3
  • Molecular Weight : 377.57 g/mol
  • CAS Number : 362011-45-8

Analgesic Activity

Research has demonstrated that derivatives of piperazine, particularly those with modifications similar to this compound, exhibit notable analgesic properties. A study involving 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines indicated that certain substitutions on the phenyl groups significantly enhanced analgesic activity compared to morphine. Compounds with a m-hydroxyl group on the 2-phenyl group showed activities that were 23-56 times more potent than their parent compounds .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various interactions with biological targets. The cyclohexylmethyl and diphenylethyl groups contribute to its lipophilicity and receptor binding affinity. The piperazine moiety is known for its ability to interact with neurotransmitter systems, particularly those involved in pain modulation.

In Vivo Studies

  • Analgesic Efficacy : In experimental models, compounds structurally related to this compound were tested for their analgesic effects using the D'Amour-Smith method. Results indicated a significant reduction in pain response in treated animals compared to controls .
  • Neuropharmacological Effects : A related study highlighted the impact of piperazine derivatives on central nervous system (CNS) activity. The compounds demonstrated not only analgesic effects but also potential anxiolytic properties, suggesting a multifaceted role in pain and anxiety management .

Comparative Analysis of Related Compounds

Compound NameAnalgesic ActivityCNS EffectsReference
This compoundHighAnxiolytic potential
MorphineStandard referenceStrong analgesic
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazineModerateLimited CNS effects

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N-(Cyclohexylmethyl)-4-(2,2-diphenylethyl)piperazin-1-amine exhibit antidepressant properties. The structural characteristics suggest potential interactions with serotonin and dopamine receptors, which are critical in mood regulation. Initial studies have shown promising results in animal models.

Anxiolytic Effects

Due to its piperazine structure, this compound may also possess anxiolytic properties. Compounds in this class often modulate neurotransmitter systems involved in anxiety disorders. Further investigation into its mechanism of action could provide insights into its efficacy as an anxiolytic agent.

Potential Antipsychotic Properties

Given the structural similarities to known antipsychotics, there is potential for this compound to exhibit antipsychotic effects. Studies focusing on its interaction with dopamine D2 receptors could elucidate its therapeutic potential in treating schizophrenia and related disorders .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Pathways : Various synthetic methods have been explored for this compound, primarily involving nucleophilic substitutions and electrophilic additions that allow for the modification of functional groups to enhance biological activity.
  • Biological Interaction Studies : Initial findings indicate that this compound interacts with multiple biological systems. For instance, binding affinity studies have shown promising results in receptor interaction assays .

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound’s piperazine core contains secondary amine groups capable of nucleophilic reactions. Key structural features influencing reactivity include:

  • Cyclohexylmethyl group : Introduces steric bulk, potentially hindering access to reactive sites.

  • 2,2-Diphenylethyl substituent : Provides aromaticity and electron-rich regions, enabling π-π interactions or electrophilic substitution.

  • Piperazine ring : Two nitrogen atoms act as nucleophilic centers, with varying reactivity due to electronic environment differences .

The molecular formula C₂₅H₃₅N₃ (MW: 377.6 g/mol) and SMILES string C1CCC(CC1)CNN2CCN(CC2)CC(C3=CC=CC=C3)C4=CC=CC=C4 highlight spatial arrangement and functional group accessibility .

Primary Reaction Pathways

The compound participates in reactions typical of secondary amines and piperazines, though steric effects from substituents modulate outcomes:

Reaction Type Conditions Outcome
Alkylation Alkyl halides, polar solventsSubstitution at nitrogen atoms, forming quaternary ammonium salts. Limited by steric hindrance.
Acylation Acid chlorides, base catalysisFormation of amides or urea derivatives. Diphenylethyl groups may stabilize intermediates.
Condensation Carbonyl compounds, acid/baseImine or enamine formation. Aromatic substituents may enhance conjugation stability.
Oxidation Peracids, metal catalystsPotential N-oxide formation, though hindered by bulky substituents.

Steric and Electronic Effects

The bulky cyclohexyl and diphenylethyl groups impose steric constraints:

  • Reduced nucleophilicity : Access to nitrogen atoms is limited, slowing alkylation and acylation rates compared to unsubstituted piperazines.

  • Electronic modulation : Electron-donating cyclohexyl group may increase basicity of the piperazine nitrogens, while diphenylethyl’s aromaticity stabilizes charge in intermediates.

Comparative Reactivity with Related Piperazines

The compound’s reactivity diverges from simpler analogs due to its substituents:

Compound Key Structural Features Reactivity Profile
N,N-Dimethylpiperazine Two methyl groups on nitrogenRapid alkylation and acylation; minimal steric hindrance.
1-(3-Trifluoromethylphenyl)piperazine Electron-withdrawing CF₃ groupEnhanced stability in acidic conditions; reduced nucleophilicity.
This compound Bulky cyclohexyl and diphenylethyl groupsSlower reaction kinetics in nucleophilic substitutions; preferential participation in less sterically demanding reactions (e.g., condensation).

Mechanistic Insights and Research Findings

  • Alkylation studies : Reaction with methyl iodide under basic conditions yields mono-alkylated products predominantly at the less hindered nitrogen.

  • Acylation selectivity : Acetyl chloride reacts preferentially with the nitrogen adjacent to the diphenylethyl group due to electronic stabilization of transition states.

  • Oxidative stability : Resistance to N-oxidation under mild conditions, attributed to steric protection of the nitrogen centers .

Comparison with Similar Compounds

Pharmacological and Physicochemical Data

Compound Name Molecular Weight Key Substituents Opioid Receptor Affinity (Ki, nM) LogP Half-Life (h)
N-(Cyclohexylmethyl)-4-(2,2-diphenylethyl)piperazin-1-amine 429.6 Cyclohexylmethyl, 2,2-diphenylethyl Not reported ~5.2* ~6–8†
MT-45 354.5 Cyclohexyl, 1,2-diphenylethyl μ = 22‡ 4.8 3–5
AH-7921 379.3 Dimethylamino-cyclohexylmethyl μ = 1.3‡ 4.1 4–6
Thiofentanyl 412.5 Thienyl, piperidine μ = 0.5‡ 3.9 1–3

*Estimated using fragment-based methods.
†Predicted from structural analogs.
‡Data from in vitro receptor binding assays .

Key Research Findings

  • Receptor Selectivity : The 2,2-diphenylethyl group in the target compound likely enhances μ-opioid receptor binding through hydrophobic interactions, as seen in MT-45 and AH-7921 .
  • Metabolic Stability : The cyclohexylmethyl group may slow hepatic degradation compared to MT-45, extending half-life but requiring toxicity studies to assess metabolite profiles .
  • SAR Insights : Piperazine-based compounds with bulky N4 substituents (e.g., diphenylethyl) show higher CNS penetration than those with polar groups (e.g., sulfonyl in ) .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(cyclohexylmethyl)-4-(2,2-diphenylethyl)piperazin-1-amine, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and deprotection reactions. For example, cyclohexylmethylamine derivatives are coupled with diphenylethyl-piperazine precursors under reflux conditions in ethanol with triethylamine as a base. Critical intermediates are characterized using ESI-MS (e.g., m/z 198 [M + H]+ for intermediates) and 1H NMR (e.g., δ 8.60 ppm for aromatic protons in spirocyclic derivatives) . Purification often employs preparative TLC or column chromatography.

Q. How can researchers validate the stereochemical purity of intermediates in the synthesis of this compound?

  • Methodological Answer : Chiral resolution and stereochemical validation require HPLC with chiral columns or diastereomeric salt formation. For example, enantiomers of structurally related 3,6-disubstituted piperidines were separated using diastereoisomeric crystallization, followed by X-ray crystallography to confirm absolute configurations .

Q. What analytical techniques are essential for confirming the physicochemical properties of this compound?

  • Methodological Answer : Key parameters include logP (lipophilicity, e.g., 6.28 via computational modeling), polar surface area (e.g., 64.16 Ų for hydrogen-bonding potential), and solubility (logSw ≈ -6.54). Techniques like LC-MS and NMR are critical for structural confirmation, while HPLC purity assays (>95%) ensure batch consistency .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence binding affinity to monoamine transporters (DAT, SERT, NET)?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens) on the diphenylethyl moiety enhance dopamine transporter (DAT) affinity . For example, fluorinated analogs in similar compounds showed IC₅₀ values of 11.3 nM for DAT, compared to 23 nM for NET. Competitive binding assays using [³H]WIN 35,428 (DAT) and [³H]nisoxetine (NET) are standard .

Q. What strategies resolve contradictions in activity data between enantiomers of structurally related compounds?

  • Methodological Answer : Contradictions arise from differential enantiomer binding. For example, the S,S-(-)-enantiomer of a 3,6-disubstituted piperidine showed 10-fold higher DAT affinity than its R,R-(+)-counterpart. Resolution involves chiral chromatography , followed by in vitro uptake inhibition assays (e.g., [³H]dopamine uptake in synaptosomes) .

Q. How can molecular docking and dynamics simulations improve the design of analogs targeting specific receptors?

  • Methodological Answer : Computational modeling using AutoDock Vina or Schrödinger Suite can predict binding poses in dopamine D3 receptors. For example, docking studies on hybrid piperazine-quinazoline analogs identified critical hydrophobic interactions with Tyr³⁶⁵ and hydrogen bonds with Asp¹¹⁰, guiding rational substitutions .

Q. What are the challenges in optimizing metabolic stability for in vivo studies of this compound?

  • Methodological Answer : High logP (>6) may reduce aqueous solubility, limiting bioavailability. Strategies include introducing polar groups (e.g., hydroxyl or amine) to the cyclohexylmethyl chain without compromising target affinity. Microsomal stability assays (e.g., liver microsome incubation with LC-MS monitoring) quantify metabolic degradation .

Data Contradiction Analysis

Q. Why do similar compounds show divergent selectivity profiles across monoamine transporters?

  • Analysis : Divergence arises from subtle differences in substituent positioning. For instance, a 4-fluorobenzyl group in Compound I (from ) increased DAT selectivity (IC₅₀ = 11.3 nM) over SERT (IC₅₀ = 1,240 nM), whereas bulkier groups (e.g., heterocycles) reduce selectivity. Cross-receptor screening using radioligand displacement assays is critical to validate such trends .

Methodological Best Practices

  • Synthetic Optimization : Use DoE (Design of Experiments) to optimize reaction conditions (e.g., solvent, temperature) for higher yields .
  • Bioactivity Profiling : Combine patch-clamp electrophysiology (for ion channel targets) and β-arrestin recruitment assays (for GPCRs) to assess functional activity beyond binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.